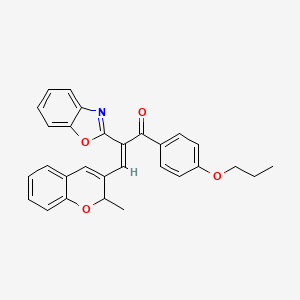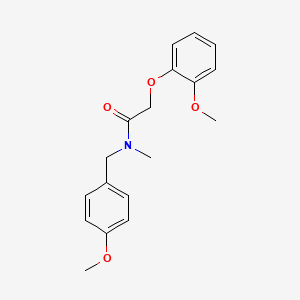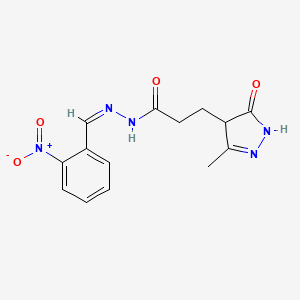![molecular formula C16H17ClN4O2 B5498962 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5498962.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid, also known as CP-724,714, is a small molecule inhibitor that has been studied for its potential therapeutic use in cancer treatment. The compound belongs to the class of pyrimidinecarboxylic acids and has a molecular weight of 397.9 g/mol.
Wirkmechanismus
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid binds to the ATP-binding site of the IGF-1R and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. The compound also induces the internalization and degradation of the IGF-1R, leading to a sustained inhibition of receptor activity.
Biochemical and Physiological Effects
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. The compound also inhibits tumor growth in animal models of cancer. In addition, 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to sensitize cancer cells to the effects of chemotherapy and radiation therapy, potentially enhancing their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid is its specificity for the IGF-1R, which minimizes off-target effects and reduces the risk of toxicity. However, the compound has limited solubility in water and requires the use of organic solvents for administration, which can complicate its use in laboratory experiments.
Zukünftige Richtungen
1. Combination therapy: 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Future research could focus on developing combination therapies that incorporate 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid to improve outcomes in cancer patients.
2. Biomarker identification: The response to 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid varies among different types of cancer and individual patients. Future research could focus on identifying biomarkers that predict response to the compound, allowing for more personalized treatment approaches.
3. Alternative delivery methods: The use of organic solvents for administration of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid can be problematic in clinical settings. Future research could focus on developing alternative delivery methods, such as nanoparticles or liposomes, to improve the solubility and bioavailability of the compound.
4. Resistance mechanisms: Resistance to 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid can develop over time in cancer cells. Future research could focus on identifying the molecular mechanisms underlying resistance and developing strategies to overcome it.
5. Clinical trials: 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has shown promising results in preclinical studies, but clinical trials have been limited. Future research could focus on conducting larger-scale clinical trials to evaluate the safety and efficacy of the compound in cancer patients.
Synthesemethoden
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid involves the reaction of 4-chlorophenylpiperazine with 6-methyl-4-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the piperazine and pyrimidinecarboxylic acid moieties.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been extensively studied for its potential use as an anticancer agent. The compound inhibits the activity of the insulin-like growth factor 1 receptor (IGF-1R), which is overexpressed in many types of cancer cells and plays a critical role in cancer cell survival and proliferation. Inhibition of IGF-1R activity by 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-10-14(15(22)23)19-16(18-11)21-8-6-20(7-9-21)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVUZOUVANJWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5498908.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5498913.png)

![5-(3,4-dimethoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498923.png)
![7-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5498928.png)
![3-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5498933.png)

![N-{2-[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5498947.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)